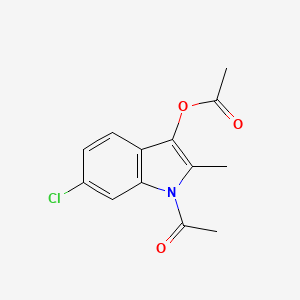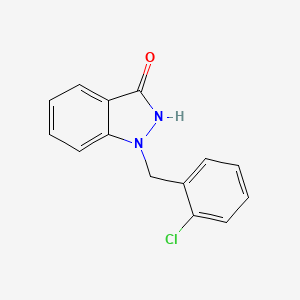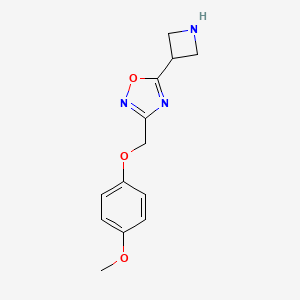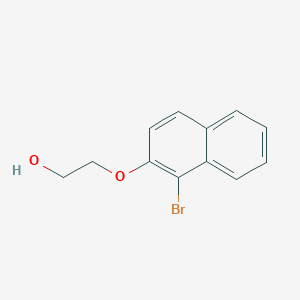![molecular formula C8H12Cl2F2N2O B11855628 [4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C8H10F2N2O•2HCl. It is commonly used in various scientific research fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzyl compounds .
Aplicaciones Científicas De Investigación
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of [4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- [4-(Trifluoromethoxy)benzyl]hydrazine
- [4-(Difluoromethoxy)-3-methoxybenzyl]hydrazine
- [4-(Difluoromethoxy)-3-ethoxybenzyl]hydrazine
Uniqueness
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride is unique due to its specific difluoromethoxy group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological applications .
Propiedades
Fórmula molecular |
C8H12Cl2F2N2O |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)phenyl]methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2O.2ClH/c9-8(10)13-7-3-1-6(2-4-7)5-12-11;;/h1-4,8,12H,5,11H2;2*1H |
Clave InChI |
YBECYCQAPXNEEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNN)OC(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)




![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)

![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)



